

3-Nitrocyclopent-1-ene: A Technical Overview

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Compound of Interest

Compound Name: 3-Nitrocyclopent-1-ene

Cat. No.: B15399456

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CAS Number: 7053-55-6

This technical guide provides a comprehensive overview of **3-Nitrocyclopent-1-ene**, focusing on its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide also includes general methodologies and data for analogous compounds to provide a relevant contextual framework.

Chemical and Physical Properties

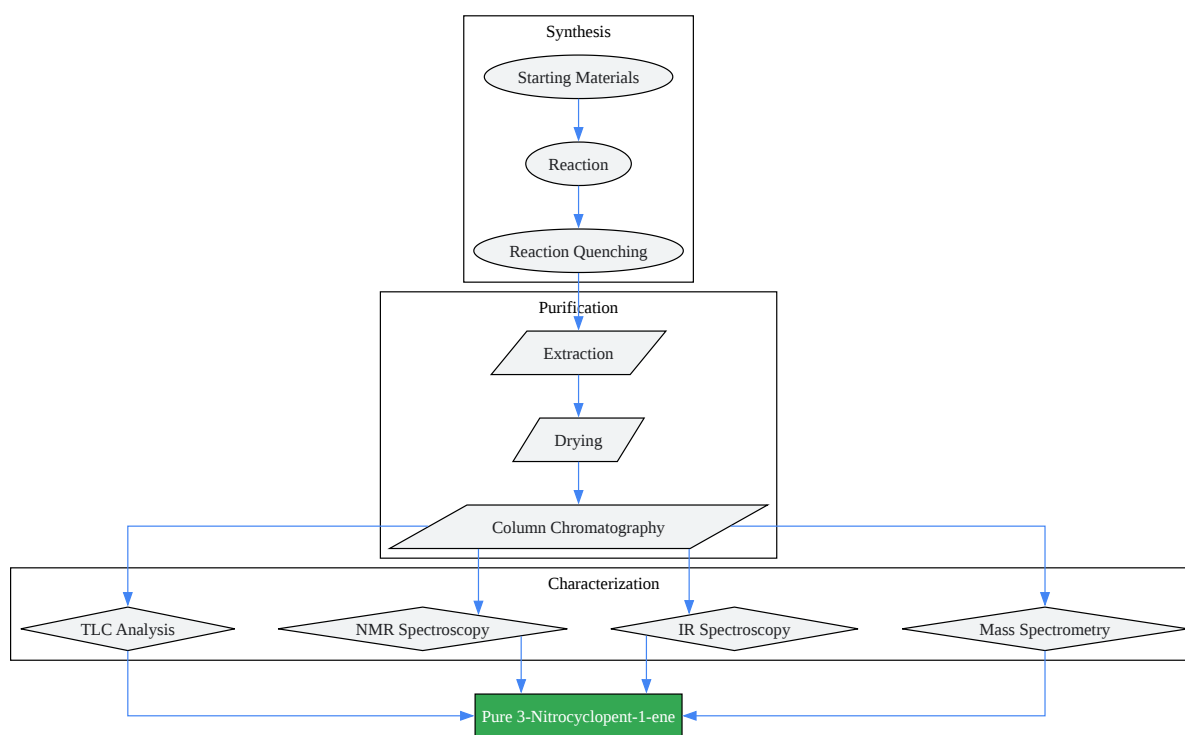
Quantitative data for **3-Nitrocyclopent-1-ene** is primarily based on computational models.^[1] A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₇ NO ₂	PubChem[1]
Molecular Weight	113.11 g/mol	PubChem[1]
XLogP3	1.3	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	113.04767846 g/mol	PubChem[1]
Monoisotopic Mass	113.04767846 g/mol	PubChem[1]
Topological Polar Surface Area	45.8 Å ²	PubChem[1]
Heavy Atom Count	8	PubChem[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **3-Nitrocyclopent-1-ene** are not readily available in the public domain. However, the synthesis of nitroalkenes can generally be achieved through various established organic chemistry methodologies. A plausible synthetic approach could involve the nitration of cyclopentene or a derivative.

A generalized experimental workflow for the synthesis, purification, and characterization of a compound like **3-Nitrocyclopent-1-ene** is depicted below.



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A generalized workflow for the synthesis and characterization of an organic compound.

Spectroscopic Data

Experimentally obtained spectroscopic data for **3-Nitrocyclopent-1-ene** is not currently available in published literature. For novel compounds, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation and purity assessment.

Biological Activity and Drug Development

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway interactions of **3-Nitrocyclopent-1-ene**. However, the nitro group is a well-known pharmacophore and is present in numerous bioactive molecules with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2][3][4][5] The electron-withdrawing nature of the nitro group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2]

The potential exploration of **3-Nitrocyclopent-1-ene** in a drug discovery context would follow a standard preclinical development pipeline.



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A simplified representation of a typical drug discovery and development pipeline.

Given the presence of the nitroalkene moiety, a key reactive pharmacophore, it is plausible that **3-Nitrocyclopent-1-ene** could be investigated for its potential as a covalent inhibitor or for its activity in therapeutic areas where electrophilic compounds have shown promise. Further research is required to determine if this compound possesses any significant biological activity.

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References

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